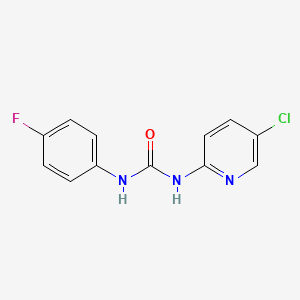
N-(2-chlorophenyl)-3-(2-pyrimidinyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzamide compounds involves multiple steps, including the coupling of chlorophenyl and pyrimidinyl components. For instance, a simple method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine by coupling 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, indicating a pathway that might be relevant for the target compound (Bommeraa, Kumar, et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques and computational methods. For example, the structure of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was elucidated using X-ray diffraction, IR, NMR, and UV–Vis spectra, alongside DFT calculations, providing insights into the geometry, vibrational frequencies, and electronic properties (Demir, S., et al., 2016).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, including cyclizations and coupling reactions. The Bischler-Napieralski reaction, for instance, has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form pyrroles, demonstrating the reactivity of the benzamide moiety in constructing heterocyclic systems (Browne, E. J., et al., 1981).
Physical Properties Analysis
Physical properties such as crystal structure and conformation play a significant role in the behavior and applications of benzamide derivatives. The crystal structure of related compounds like N-(2,4-dichlorophenyl)benzamide has been determined, revealing insights into molecular conformations and intermolecular interactions that could be analogous to the target compound (Gowda, B., et al., 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, electronic structure, and intermolecular interactions, are critical for their function and applications. Studies on similar compounds, such as N-(3-Chlorophenyl)benzamide, provide valuable information on hydrogen bonding patterns and electronic characteristics that could be extrapolated to understand the target compound's behavior (Gowda, B., et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists
This study discusses the synthesis and biological activities of a series of pyridines, which are structurally similar to N-(2-chlorophenyl)-3-(2-pyrimidinyloxy)benzamide, as potent and selective hCB1 inverse agonists (Meurer et al., 2005).
Synthesis, Crystal Structure Analysis, and Spectral Investigations of Related Compounds
This paper details the synthesis, characterization, and analysis of a compound structurally similar to the subject compound, providing insights into the chemical properties and potential applications (Demir et al., 2016).
Biological Applications
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment
This research explores the use of N-pyridyl benzamide derivatives, similar in structure to the subject compound, as potassium channel openers in animal models of epilepsy and pain (Amato et al., 2011).
Non-aqueous Capillary Electrophoresis of Related Substances
This study developed a non-aqueous capillary electrophoretic separation method for substances including compounds related to this compound, highlighting its potential in analytical chemistry (Ye et al., 2012).
Material Science and Engineering
Polyamides and Polyimides Derived from Related Compounds
Research into the synthesis of rigid-rod polyamides and polyimides derived from compounds structurally related to the subject compound, discussing their potential applications in material science (Spiliopoulos et al., 1998).
Docking Studies of Benzyl-Pyrrolopyrimidinamine Derivatives
This paper presents the synthesis and docking studies of compounds similar to this compound, providing insights into their potential biological interactions (Bommeraa et al., 2019).
properties
IUPAC Name |
N-(2-chlorophenyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-14-7-1-2-8-15(14)21-16(22)12-5-3-6-13(11-12)23-17-19-9-4-10-20-17/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDAMUDFBDVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)
![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)
![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)
![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)